molecular formula C6F10O2 B1295047 Octafluoroadipoyl difluoride CAS No. 37881-62-2

Octafluoroadipoyl difluoride

Cat. No.: B1295047
CAS No.: 37881-62-2
M. Wt: 294.05 g/mol
InChI Key: FDGCJTUAVVJFMB-UHFFFAOYSA-N
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Description

Octafluoroadipoyl difluoride is a fluorinated aliphatic compound with the molecular formula C6F10O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and research applications .

Mechanism of Action

Target of Action

Octafluoroadipoyl difluoride is an aliphatic hydrocarbon that acts as a surfactant and can be used as a coagulant . It contains the functional groups of chloride, aromatic acid, and triazine . .

Mode of Action

It has been shown to have coagulation properties . This suggests that it may interact with its targets to induce coagulation.

Biochemical Pathways

Given its coagulation properties , it may affect pathways related to coagulation and hemostasis.

Pharmacokinetics

It is known that the compound has a boiling point of 72°c and a density of 1666 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given its coagulation properties , it may induce coagulation at the molecular and cellular level.

Action Environment

It is recommended to store the compound at 10°c - 25°c, keep it dry, and keep it under inert gas: nitrogen . These conditions may influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Octafluoroadipoyl difluoride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with coagulation factors, enhancing the coagulation process . Additionally, its interaction with membrane proteins can alter membrane fluidity and permeability, affecting cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in the coagulation pathway, leading to enhanced coagulation activity . Additionally, its impact on membrane fluidity can influence cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound has been shown to inhibit certain proteases involved in the coagulation cascade, thereby modulating the coagulation process . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance coagulation without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, such as cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, this compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in metabolite levels . Additionally, its interaction with cofactors can affect the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with high metabolic activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the endoplasmic reticulum, where it can influence protein folding and secretion . Its localization within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octafluoroadipoyl difluoride can be synthesized through the fluorination of adipic acid derivatives. One common method involves the reaction of adipic acid with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete fluorination of the adipic acid .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous feed of adipic acid and fluorine gas into the reactor, where the reaction is catalyzed by metal fluorides. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Octafluoroadipoyl difluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Hexafluoroadipoyl difluoride
  • Tetrafluoroadipoyl difluoride
  • Perfluoroglutaric acid difluoride

Uniqueness

Octafluoroadipoyl difluoride is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal stability, chemical resistance, and unique surface properties, making it more suitable for high-performance applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCJTUAVVJFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191317
Record name Octafluoroadipoyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37881-62-2
Record name 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37881-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octafluoroadipoyl difluoride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octafluoroadipoyl difluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluoroadipoyl difluoride
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Record name OCTAFLUOROADIPOYL DIFLUORIDE
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